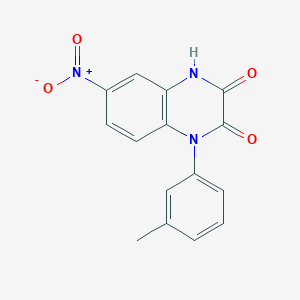

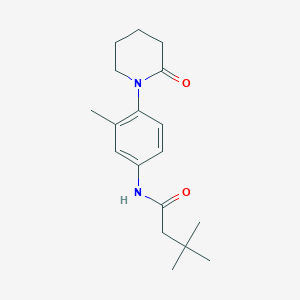

![molecular formula C12H12ClN3O2 B2741593 3-{[(嘧啶-4-基)氨基]甲基}苯甲酸盐酸盐 CAS No. 1461713-30-3](/img/structure/B2741593.png)

3-{[(嘧啶-4-基)氨基]甲基}苯甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

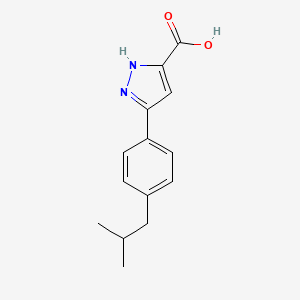

“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid hydrochloride” is a chemical compound that has a pyrimidine scaffold, which is a widespread two-nitrogen containing compound in nature . It plays an important role in the synthesis of anti-tumor drug molecules . It is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[oxadiazolyl)phenyl]pyrimidinamine derivatives, and can be used in the detection of their activity as antileukemia agents .

Synthesis Analysis

The synthesis of this compound involves various synthetic approaches applied in preparing pharmacologically active decorated diazines . The presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency . The synthesis process involves the use of LiOH dissolved in a mixture of methanol and water, and the reaction mixture is stirred at room temperature for 8 hours .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine scaffold, which is a central building block for a wide range of pharmacological applications . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include various synthetic approaches applied in preparing pharmacologically active decorated diazines . The reaction process involves the use of LiOH dissolved in a mixture of methanol and water .科学研究应用

抗肿瘤和酶抑制

一种设计为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的有效双重抑制剂的新型化合物显示出显着的抗肿瘤活性。该化合物对来自乳酸杆菌和大肠杆菌的 TS 以及来自人、弓形虫和卡氏肺囊虫的 DHFR 的抑制作用高于 LY231514。它抑制了培养物中肿瘤细胞的生长,证明了其作为抗肿瘤剂的潜力 (Gangjee 等,2000 年)。

杀虫和抗菌潜力

通过微波辐射环缩合合成的嘧啶连接吡唑杂环化合物显示出有希望的杀虫和抗菌活性。针对伪科虫科昆虫评估了这些化合物的杀虫活性,针对选定的微生物评估了它们的抗菌潜力,建立了结构与生物活性之间的关系 (Deohate & Palaspagar,2020 年)。

抗肿瘤、抗真菌和抗菌药效团识别

合成了羟甲基吡唑衍生物并评估了它们的生物活性。这些化合物的结构识别和 X 射线晶体研究揭示了它们作为抗肿瘤、抗真菌和抗菌剂的潜力,表明存在有利于开发新治疗剂的药效团位点 (Titi 等,2020 年)。

发光特性和刺激响应行为

吡啶基取代的苯甲酰胺表现出聚集增强发射 (AEE) 和多刺激响应特性。这些化合物在固态和 DMF 溶液中均发光,在水性 DMF 溶液中形成具有增强发射的纳米聚集体。它们的行为和特性使它们对各种科学和技术应用都很有趣 (Srivastava 等,2017 年)。

腐蚀抑制

发现嘧啶席夫碱是盐酸溶液中低碳钢的有效缓蚀剂。这些化合物在低浓度下表现出良好的缓蚀性能,突出了它们在防腐策略中的潜在用途 (Ashassi-Sorkhabi 等,2005 年)。

作用机制

Target of Action

It is known that similar compounds are used in the preparation of derivatives that have activity as antileukemia agents . These agents typically target specific proteins or enzymes involved in cell growth and division, particularly in cancer cells .

Mode of Action

Based on its structural similarity to other antileukemia agents, it can be inferred that it may interact with its targets by binding to them, thereby inhibiting their function and leading to a decrease in the proliferation of leukemia cells .

Biochemical Pathways

Given its potential role as an antileukemia agent, it may be involved in pathways related to cell growth and division, apoptosis, and dna synthesis .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . This suggests that it may be absorbed in the body when administered orally or intravenously. The distribution, metabolism, and excretion of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic rate.

Result of Action

As a potential antileukemia agent, it may lead to the inhibition of cell growth and division, induction of apoptosis, and disruption of dna synthesis in leukemia cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, this compound is recommended to be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature and oxygen exposure.

属性

IUPAC Name |

3-[(pyrimidin-4-ylamino)methyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2.ClH/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11;/h1-6,8H,7H2,(H,16,17)(H,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKUPICERIIDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

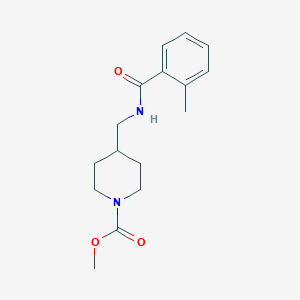

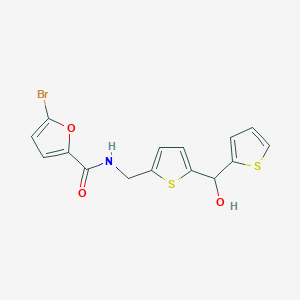

![2-[Methyl(4-methylphthalazin-1-yl)amino]cyclobutan-1-ol](/img/structure/B2741511.png)

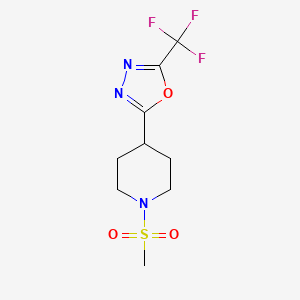

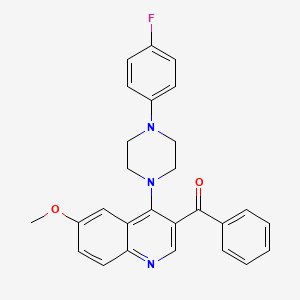

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)

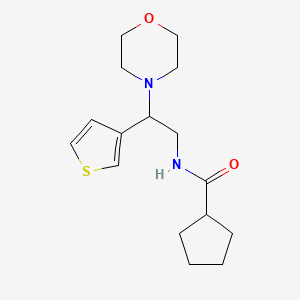

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

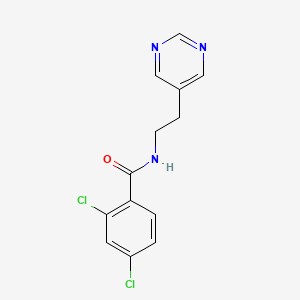

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)